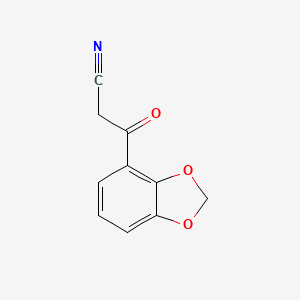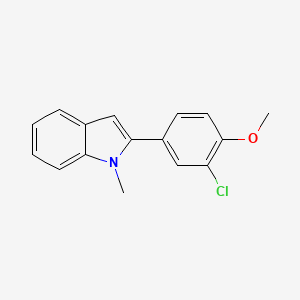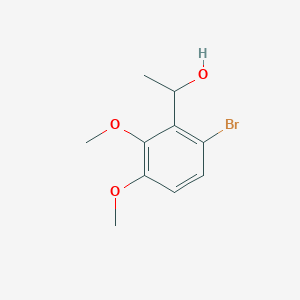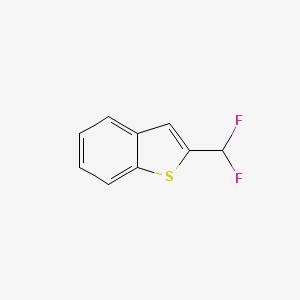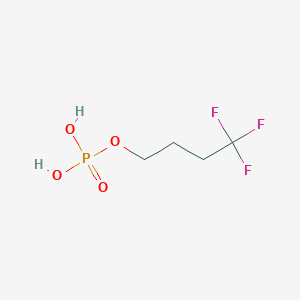
4,4,4-Trifluorobutyl Dihydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated alcohols.
Reduction: It can be reduced to form 4,4,4-Trifluorobutanol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphates and fluorinated alcohols.
Reduction: Production of 4,4,4-Trifluorobutanol.
Substitution: Formation of various substituted fluorinated compounds.
Applications De Recherche Scientifique
4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Protein Modification: It can react with amino acid residues in proteins, altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
- 4,4,4-Trifluorobutyric Acid
- 4,4,4-Trifluorobutylamine
Comparison
4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .
Propriétés
Formule moléculaire |
C4H8F3O4P |
|---|---|
Poids moléculaire |
208.07 g/mol |
Nom IUPAC |
4,4,4-trifluorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10) |
Clé InChI |
JIEKQRAZCFDQTO-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


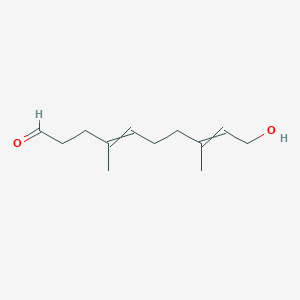
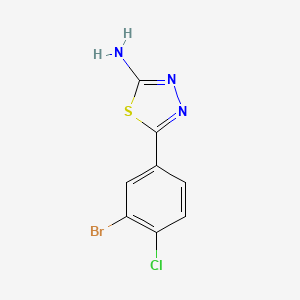
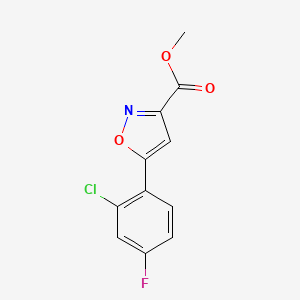
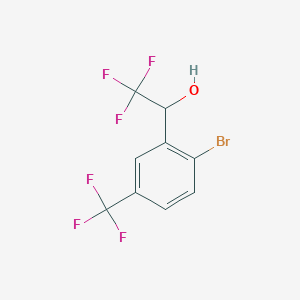
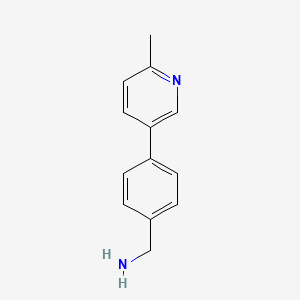
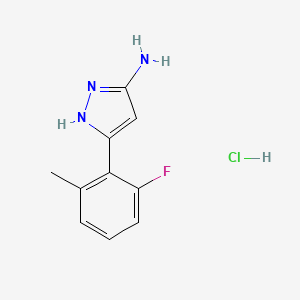
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
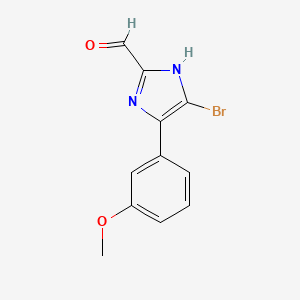
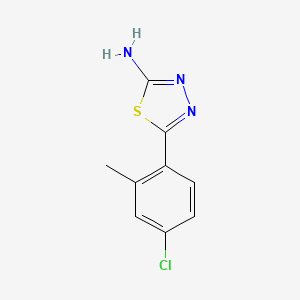
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
